Methyl 5-chloro-2-methoxynicotinate
Description
Nomenclature and Structural Variants in Nicotinate (B505614) Chemistry
The systematic naming and understanding of structural isomers are fundamental to the study of any chemical compound. This section will elucidate the naming conventions for halogenated methoxynicotinates and explore the isomeric possibilities for Methyl 5-chloro-2-methoxynicotinate and its relatives.
IUPAC Naming Conventions and Common Synonyms for Halogenated Methoxynicotinates
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds, ensuring clarity and avoiding ambiguity. adichemistry.com For halogenated hydrocarbons, the halogen is treated as a substituent and is denoted by prefixes such as "fluoro-," "chloro-," "bromo-," or "iodo-". libretexts.org The position of the halogen and other substituents on the parent chain is indicated by a number. libretexts.org
In the case of this compound, the parent structure is a nicotinate, which is a derivative of nicotinic acid (pyridine-3-carboxylic acid). The IUPAC name, This compound , clearly indicates a methyl ester of nicotinic acid with a chloro group at the 5-position and a methoxy (B1213986) group at the 2-position of the pyridine (B92270) ring. sigmaaldrich.com
Beyond the systematic IUPAC name, several synonyms are used in commercial and research contexts. These often arise from different naming conventions or historical usage.
Interactive Table: Synonyms for Halogenated Nicotinate Derivatives
| IUPAC Name | Common Synonyms | CAS Number |
| This compound | 5-Chloro-2-methoxy-nicotinic acid methyl ester | 82060-51-3 sigmaaldrich.comchemicalbook.com |
| Methyl 5-bromo-2-methoxynicotinate | 5-Bromo-2-methoxynicotinic acid methyl ester | 122433-41-4 sigmaaldrich.com |
| Methyl 6-chloro-5-methoxynicotinate | 6-Chloro-5-methoxynicotinic acid methyl ester | 915107-31-2 chemsrc.com |
| Methyl 4-acetamido-5-chloro-2-methoxybenzoate | 4-Acetamido-5-chloro-o-anisic acid, methyl ester | 4093-31-6 nih.gov |
| Methyl 5-chloro-2-methoxybenzoate | Methyl 5-Chloro-o-anisate, 5-Chloro-2-methoxybenzoic acid methyl ester | 33924-48-0 nih.gov |
Isomeric Considerations in this compound and Related Structures
Isomers are molecules that have the same molecular formula but different arrangements of atoms. In the context of this compound (C8H8ClNO3), several positional isomers are possible by rearranging the chloro, methoxy, and methyl ester groups on the pyridine ring. sigmaaldrich.com
For instance, Methyl 6-chloro-5-methoxynicotinate is a positional isomer where the chloro and methoxy groups have swapped positions relative to the ester group. chemsrc.com The specific placement of these functional groups significantly influences the molecule's electronic properties, reactivity, and ultimately its utility in synthesis.
The pyridine ring itself, being a six-membered heterocycle, offers various positions for substitution. The relative positions of substituents (ortho, meta, para) in disubstituted benzenes have a parallel in the pyridine series, although the numbering system is used for precise designation. adichemistry.com The reactivity and synthetic accessibility of a particular isomer can vary greatly, making the selective synthesis of a desired isomer a key challenge in organic chemistry. chemrxiv.org
Significance of Nicotinic Acid Derivatives in Organic Synthesis and Pharmaceutical Science
Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are of paramount importance in both organic synthesis and the pharmaceutical industry. The pyridine scaffold is a common feature in many biologically active compounds and approved drugs. nih.gov
In organic synthesis, the pyridine ring can be readily functionalized, allowing for the construction of complex molecular architectures. nih.gov The presence of both an electron-withdrawing carboxyl group (or its ester derivative) and various substituents on the ring allows for a diverse range of chemical transformations.
From a pharmaceutical perspective, nicotinic acid derivatives exhibit a broad spectrum of biological activities. They are key components in numerous therapeutic agents. The ability to modify the pyridine core with different functional groups, such as halogens and alkoxy groups, allows for the fine-tuning of a molecule's pharmacological profile.
Overview of Research Trajectories for Halogenated Pyridine Carboxylates
Research into halogenated pyridine carboxylates is driven by the quest for new and improved pharmaceuticals, agrochemicals, and functional materials. chemrxiv.orgresearchgate.net The introduction of halogen atoms into the pyridine ring can significantly alter a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. pressbooks.pub
Current research often focuses on developing novel and efficient methods for the regioselective halogenation of pyridines. chemrxiv.orgnih.gov Achieving high selectivity in these reactions is crucial for accessing specific isomers with desired biological activities. nih.gov Late-stage functionalization, where a halogen is introduced into a complex molecule at a late step in the synthesis, is a particularly active area of research as it allows for the rapid generation of diverse compound libraries for screening. researchgate.net
Furthermore, the halogen atom can serve as a handle for further chemical modifications through cross-coupling reactions, enabling the construction of even more elaborate molecular structures. The study of halogen bonding interactions is also a growing field, exploring how these non-covalent interactions can influence molecular recognition and self-assembly processes. acs.org
Historical Context of Methoxynicotinate Synthesis and Derivatization
The synthesis and derivatization of nicotinic acid and its esters have a long history, intertwined with the development of organic chemistry and the discovery of vitamins. The core pyridine structure has been a subject of interest for chemists for over a century.
Early work focused on the isolation and structural elucidation of nicotinic acid and its derivatives from natural sources. With the advent of modern synthetic methods, chemists began to explore the systematic modification of the pyridine ring. The introduction of substituents like methoxy and chloro groups became more feasible, paving the way for the synthesis of compounds like this compound.
The development of new synthetic methodologies, particularly in the area of pyridine functionalization, has been a continuous process. These advancements have enabled chemists to synthesize a vast array of substituted pyridines with increasing complexity and precision, fueling further research into their potential applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-chloro-2-methoxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-12-7-6(8(11)13-2)3-5(9)4-10-7/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGQMIBDLPEOCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40534571 | |
| Record name | Methyl 5-chloro-2-methoxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40534571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82060-51-3 | |
| Record name | Methyl 5-chloro-2-methoxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40534571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Studies of Methyl 5 Chloro 2 Methoxynicotinate
Reactivity of the Nicotinate (B505614) Ester Moiety
The ester group at the C-3 position of the pyridine (B92270) ring is a primary site for nucleophilic acyl substitution. This functionality allows for its conversion into other important chemical groups, such as carboxylic acids and amides, through well-established chemical reactions.
The methyl ester of Methyl 5-chloro-2-methoxynicotinate can be readily hydrolyzed to its corresponding carboxylic acid, 5-chloro-2-methoxynicotinic acid. This transformation is typically achieved through saponification, a process involving base-mediated hydrolysis. The reaction generally proceeds by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) ion and yielding the carboxylate salt. A final acidification step protonates the carboxylate to furnish the desired carboxylic acid.
Commonly used conditions involve heating the ester in an aqueous alcoholic solution with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). The use of a co-solvent such as methanol (B129727) or ethanol (B145695) ensures the miscibility of the organic ester and the aqueous base.
Table 1: Representative Conditions for Hydrolysis of this compound
| Reagent | Solvent | Temperature | Product |
| NaOH (aq) | Methanol / Water | Reflux | 5-chloro-2-methoxynicotinic acid |
| KOH (aq) | Ethanol / Water | 80 °C | 5-chloro-2-methoxynicotinic acid |
| LiOH (aq) | Tetrahydrofuran (B95107) / Water | Room Temp. | 5-chloro-2-methoxynicotinic acid |
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. masterorganicchemistry.com For this compound, this allows for the conversion of the methyl ester into other alkyl esters (e.g., ethyl, propyl, or benzyl (B1604629) esters). The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com
In base-catalyzed transesterification, an alkoxide (e.g., sodium ethoxide) acts as the nucleophile, attacking the ester carbonyl. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol corresponding to the incoming alkoxy group is often used as the solvent. masterorganicchemistry.com
Acid-catalyzed transesterification involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a neutral alcohol molecule. masterorganicchemistry.com This method is also an equilibrium process, driven by using a large excess of the new alcohol. Specialized catalysts, such as Scandium(III) triflate (Sc(OTf)₃) or various zinc clusters, can facilitate this transformation under mild conditions. organic-chemistry.org
Table 2: Potential Transesterification Reactions
| Reactant Alcohol | Catalyst | Product |
| Ethanol | Sodium Ethoxide | Ethyl 5-chloro-2-methoxynicotinate |
| Propan-1-ol | H₂SO₄ (catalytic) | Propyl 5-chloro-2-methoxynicotinate |
| Benzyl Alcohol | Sc(OTf)₃ | Benzyl 5-chloro-2-methoxynicotinate |
The conversion of this compound into 5-chloro-2-methoxynicotinamide derivatives can be achieved through aminolysis. chemistrysteps.comwikipedia.org This reaction involves the direct treatment of the ester with ammonia, a primary amine, or a secondary amine. chemistrysteps.com The reaction proceeds via nucleophilic attack of the amine's lone pair of electrons on the ester's carbonyl carbon. youtube.com
While direct aminolysis is feasible, it is often a slow reaction because the methoxide is a relatively poor leaving group compared to the halides of acyl halides. chemistrysteps.com Therefore, the reaction may require elevated temperatures or the use of a large excess of the amine to proceed at a reasonable rate. The resulting products are valuable nicotinamide (B372718) scaffolds, which are prevalent in medicinal chemistry.
Table 3: Synthesis of Nicotinamide Derivatives via Aminolysis
| Amine Reactant | Product |
| Ammonia (NH₃) | 5-chloro-2-methoxynicotinamide |
| Ethylamine | N-ethyl-5-chloro-2-methoxynicotinamide |
| Diethylamine | N,N-diethyl-5-chloro-2-methoxynicotinamide |
| Aniline | N-phenyl-5-chloro-2-methoxynicotinamide |
Reactivity of the Chloro Substituent
The chlorine atom at the C-5 position of the pyridine ring offers a handle for modification through reactions like nucleophilic aromatic substitution (SNAr).
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aryl halides. wikipedia.org The feasibility of this reaction depends heavily on the electronic properties of the aromatic ring. The ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (in this case, the chloro atom). masterorganicchemistry.com These EWGs stabilize the negative charge that develops in the ring during the formation of the intermediate Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com
In this compound, the primary electron-withdrawing features are the ester group at C-3 and the ring nitrogen itself. However, both of these are positioned meta to the C-5 chloro substituent. This meta-relationship provides significantly less stabilization for the SNAr intermediate compared to an ortho or para arrangement. Consequently, the chloro group in this compound is expected to be relatively unreactive towards nucleophilic aromatic substitution under standard conditions. Forcing conditions, such as high temperatures, high pressures, or the use of highly potent nucleophiles and strong bases, would likely be required to facilitate such a transformation.
The substitution of the C-5 chloro group with nitrogen-based nucleophiles like amines and imidazoles would lead to the formation of 5-amino or 5-imidazolyl pyridine derivatives, respectively. Given the aforementioned low reactivity of the C-5 position, these reactions are challenging.
While direct displacement is unlikely under mild conditions, specialized catalytic systems (e.g., palladium or copper-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination) could potentially be employed, although these proceed through different mechanisms than SNAr. For a true SNAr reaction to occur with amines or imidazoles, harsh reaction conditions would be necessary to overcome the high activation energy barrier.
Table 4: Potential Nucleophiles for SNAr and Anticipated Reactivity
| Nucleophile | Potential Product | Expected Reactivity / Required Conditions |
| Aniline | Methyl 2-methoxy-5-(phenylamino)nicotinate | Very low; likely requires high temperature and/or specialized catalyst. |
| Cyclohexylamine | Methyl 5-(cyclohexylamino)-2-methoxynicotinate | Very low; likely requires high temperature and/or strong base. |
| Imidazole | Methyl 5-(1H-imidazol-1-yl)-2-methoxynicotinate | Very low; likely requires high temperature and a base like NaH or K₂CO₃. |
Nucleophilic Aromatic Substitution Reactions
Methoxylation and Ethoxylation Transformations
The pyridine ring is generally susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions, due to the ability of the nitrogen atom to stabilize the anionic intermediate. stackexchange.comvaia.com In molecules like 2-chloropyridine, the aromaticity of the ring is disrupted during nucleophilic attack, making them less reactive than acid chlorides but still prone to substitution. youtube.com The presence of electron-withdrawing groups on the pyridine ring can further activate it towards nucleophilic attack. libretexts.org
In the context of this compound, the chlorine atom at the 5-position and the methoxy (B1213986) group at the 2-position influence the regioselectivity of nucleophilic substitution reactions. While the chloro group itself is a leaving group, the 2- and 4-positions are inherently activated towards nucleophilic attack in pyridines. stackexchange.comvaia.com Therefore, substitution of the chloro group at the 5-position by methoxide or ethoxide would proceed via a nucleophilic aromatic substitution mechanism. The stability of the intermediate Meisenheimer complex, which is influenced by the electron-withdrawing nature of the substituents, plays a crucial role in these transformations. libretexts.org
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The chloro substituent on the pyridine ring of this compound serves as a handle for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
Suzuki-Miyaura Coupling: This reaction pairs the aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.orgtcichemicals.com The reaction is versatile and tolerates a wide range of functional groups. tcichemicals.com this compound can be coupled with various arylboronic acids to synthesize biaryl compounds. The catalytic cycle involves the oxidative addition of the aryl chloride to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the product. libretexts.org Research has shown successful Suzuki coupling of similar bromo-substituted benzofurans with arylboronic acids using a palladium catalyst. researchgate.net
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. organic-chemistry.orgyoutube.com This reaction is a powerful tool for the synthesis of substituted alkenes and has been used in the creation of complex molecules. youtube.comnih.gov The chloro group in this compound can react with various alkenes in the presence of a palladium catalyst and a base to form the corresponding vinylated products. organic-chemistry.orgdiva-portal.org The reaction typically proceeds with high trans selectivity. organic-chemistry.org While aryl bromides and iodides are more reactive, advancements in catalyst systems have enabled the use of aryl chlorides. diva-portal.org
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org this compound can undergo Sonogashira coupling to introduce an alkyne moiety at the 5-position of the pyridine ring. The reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.org Copper-free versions of the Sonogashira reaction have also been developed to prevent the undesired homocoupling of alkynes. wikipedia.org
Table 1: Metal-Catalyzed Cross-Coupling Reactions of Aryl Halides
| Reaction | Coupling Partner | Catalyst System | Key Features |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron compounds | Pd catalyst, base | Forms C(sp²)–C(sp²) bonds, tolerates many functional groups. libretexts.orgtcichemicals.com |
| Heck | Alkenes | Pd catalyst, base | Forms C(sp²)–C(vinyl) bonds, often with high trans selectivity. organic-chemistry.orgyoutube.com |
| Sonogashira | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst | Forms C(sp²)–C(sp) bonds under mild conditions. wikipedia.orgorganic-chemistry.org |
Reactivity of the Methoxy Substituent
Demethylation Reactions
The methoxy group at the 2-position of the pyridine ring can be cleaved through demethylation reactions. This process involves the removal of the methyl group to form a hydroxypyridine derivative. wikipedia.org Various reagents and conditions can be employed for the demethylation of aromatic methyl ethers, including strong acids or bases, nucleophilic reagents, and reducing agents. thieme-connect.com L-selectride has been shown to be an effective reagent for the chemoselective demethylation of methoxypyridines, with the reaction rate being influenced by the position of the methoxy group. thieme-connect.com The electron-poor nature of the pyridine ring makes it more susceptible to demethylation compared to electron-rich benzene (B151609) rings like anisole. thieme-connect.com In some instances, O-demethylation is a metabolic pathway for methoxylated compounds in biological systems. nih.gov
Role in Directing Group Chemistry
In electrophilic aromatic substitution reactions, the methoxy group is a powerful activating group and an ortho, para-director. youtube.comyoutube.commasterorganicchemistry.com It donates electron density to the aromatic ring through resonance, stabilizing the intermediates formed during electrophilic attack at the ortho and para positions. youtube.comkhanacademy.org This directing effect is a result of the lone pairs on the oxygen atom participating in the resonance of the aromatic system. khanacademy.org
Reactivity of the Pyridine Nitrogen
Coordination Chemistry and Ligand Formation
The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a good ligand for coordination with metal ions. nih.gov Pyridine and its derivatives are widely used in coordination chemistry to form a variety of metal complexes. nih.govresearchgate.net The coordination ability of the pyridine nitrogen allows molecules like this compound to act as ligands in the formation of metal-organic frameworks and other complex assemblies. nih.gov The electronic properties of the substituents on the pyridine ring can influence the coordination strength and the properties of the resulting metal complex. acs.org For instance, the presence of electron-donating or electron-withdrawing groups can modify the electron density on the nitrogen atom, thereby affecting its ability to coordinate with a metal center. acs.org The formation of Schiff base ligands from pyridine derivatives and their subsequent complexation with metals like Cu(II) and Zn(II) has been reported. nih.gov
N-Oxidation Reactions
The N-oxidation of pyridine rings is a fundamental transformation in heterocyclic chemistry, typically achieved by treating the pyridine derivative with an oxidizing agent such as a peroxy acid. This reaction converts the basic nitrogen atom into a pyridine N-oxide, which significantly alters the electronic properties of the ring, making it more susceptible to certain types of nucleophilic and electrophilic substitution.
While specific literature detailing the N-oxidation of this compound is not extensively documented in primary research articles, the N-oxidation of related pyridine compounds is a well-established process. For instance, the synthesis of precursors for compounds like 2-chloro-5-methylpyridine (B98176) often involves the N-oxidation of a starting pyridine, such as 3-methylpyridine, as a key step before subsequent rearrangement and chlorination reactions. google.com This general methodology suggests that this compound could likely be converted to its corresponding N-oxide under standard oxidation conditions, although specific reaction parameters, yields, and product stability would require experimental validation.
Photochemical Transformations of Alkoxynicotinates
The photochemical behavior of 2-alkoxynicotinates has been a subject of detailed investigation, revealing complex and synthetically useful transformations upon irradiation. These reactions are heavily influenced by the substituents on the pyridine ring and the nature of the ester group. acs.orgnih.gov Studies on model compounds, particularly methyl 2-methoxynicotinate, provide significant insight into the potential photochemical pathways available to derivatives like this compound.
Cage-Type Photodimerization and Structural Elucidation
A notable photochemical reaction of 2-alkoxynicotinic acid alkyl esters is their dimerization into cage-like structures. acs.orgnih.gov When a benzene solution of various 2-alkoxynicotinates is irradiated, a [2+2] photocycloaddition occurs, leading to the formation of C2-symmetrical cage-type photodimers in good yields. acs.org The reaction's efficiency is concentration-dependent, with a maximum quantum yield of 8.0 × 10⁻² reported when a nearly neat (5.0 M) solution of methyl 2-methoxynicotinate was used. acs.orgnih.gov
The structure of these complex dimers has been unequivocally established through spectral analysis and X-ray single-crystal analysis. acs.org For the dimer of methyl 2-methoxynicotinate, high-resolution mass spectrometry confirmed the dimeric structure. acs.org Furthermore, ¹H NMR spectroscopy showed characteristic signals for the methine protons of the newly formed cyclobutane (B1203170) substructure. acs.org
The substituents on the pyridine ring play a critical role in this transformation. While various alkyl 2-alkoxynicotinates undergo dimerization, the presence of a methyl group at the 6-position of the pyridine ring was found to inhibit the reaction, likely due to steric hindrance. acs.org
Table 1: Photodimerization of Various 2-Alkoxynicotinates Irradiation of a 0.1 M benzene solution for 2 hours. Yields are based on consumed starting material. acs.org
| Starting Ester | R Group (Ester) | R¹ Group (Alkoxy) | Dimer Product | Yield (%) |
| Methyl 2-methoxynicotinate | Methyl | Methyl | 2a | 82 |
| Ethyl 2-methoxynicotinate | Ethyl | Methyl | 2b | 80 |
| Methyl 2-ethoxynicotinate | Methyl | Ethyl | 2c | 78 |
| Ethyl 2-ethoxynicotinate | Ethyl | Ethyl | 2d | 77 |
Photo-Fries Rearrangement and Product Analysis
In contrast to the photodimerization observed with alkyl esters, the photochemical reaction takes a different course for phenyl esters of 2-alkoxynicotinic acid. acs.orgnih.gov The photolysis of phenyl 2-methoxynicotinate does not yield a dimer but instead promotes a photo-Fries rearrangement. acs.orgnih.gov This type of rearrangement is a well-known photochemical process for aryl esters, which involves the migration of the acyl group from the phenolic oxygen to the aryl ring, proceeding through a radical mechanism. wikipedia.org
In the case of phenyl 2-methoxynicotinate, irradiation leads to the formation of both 1,3-rearranged (ortho) and 1,5-rearranged (para) products. acs.orgnih.gov This demonstrates that the ester linkage is cleaved, and the nicotinoyl group reattaches to the phenol (B47542) ring at positions ortho and para to the hydroxyl group. This specific outcome highlights how a change in the ester group from alkyl to aryl completely shifts the photochemical pathway from dimerization to intramolecular rearrangement. acs.org
Table 2: Products of Photo-Fries Rearrangement of Phenyl 2-Methoxynicotinate acs.orgnih.gov
| Reactant | Product Type | Description |
| Phenyl 2-methoxynicotinate | 1,3-Rearranged Product | Ortho-hydroxybenzoyl pyridine derivative |
| Phenyl 2-methoxynicotinate | 1,5-Rearranged Product | Para-hydroxybenzoyl pyridine derivative |
Applications As a Synthetic Intermediate in Complex Molecule Synthesis
Building Block in Pharmaceutical Design and Development
Methyl 5-chloro-2-methoxynicotinate serves as a crucial starting material or intermediate in the synthesis of a variety of pharmaceutical compounds. Its utility stems from the ability of its functional groups to participate in a range of chemical transformations, enabling the construction of diverse molecular scaffolds.
The structure of this compound is frequently identified in the core of novel pharmaceutical agents, highlighting its role as a fundamental building block in drug discovery. chemicalbook.comsigmaaldrich.combldpharm.com Chemical suppliers provide this compound for early-stage research, recognizing its potential in the synthesis of unique chemical entities. sigmaaldrich.com
While direct synthesis of fluorinated pharmaceuticals from this compound is not extensively documented in publicly available literature, its structural analog, Methyl 5-fluoro-2-methoxynicotinate, is commercially available and used in the synthesis of fluorinated compounds. fluorochem.co.ukbldpharm.comambeed.comsigmaaldrich.com The development of fluorinated pharmaceuticals is a significant area of research, as the introduction of fluorine can enhance metabolic stability and bioavailability. mdpi.com The synthesis of fluorinated analogs often involves the use of fluorinated building blocks from the outset.
The pyridine (B92270) nucleus is a common feature in many therapeutic agents, and substituted pyridines derived from intermediates like this compound are integral to the development of drugs with a wide range of biological activities.
Anti-inflammatory Agents: Research has focused on the synthesis of novel compounds with anti-inflammatory properties. For instance, a patent for the cyclooxygenase-2 (COX-2) inhibitor Etoricoxib describes the synthesis of a substituted pyridine derivative, showcasing the importance of this heterocyclic core in anti-inflammatory drug design. googleapis.com
Anti-cancer Agents: In the field of oncology, a study detailed the synthesis of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, a compound designed for the treatment of colorectal cancer, which demonstrated significant cytotoxic activity against cancer cell lines. nih.gov
Anti-viral Agents: The synthesis of novel compounds with potential antiviral activity is an active area of investigation. Research into glycyrrhizin (B1671929) nicotinate (B505614) derivatives has shown inhibitory activity against HIV-1 pseudoviruses and SARS-CoV-2. mdpi.com Additionally, the design and synthesis of 2-methylpiperazine (B152721) derivatives have yielded potent CCR5 antagonists with anti-HIV-1 activity. nih.gov Multicomponent reactions are also being explored for the synthesis of compounds with antiviral properties. nih.gov
The targeted inhibition of specific enzymes is a key strategy in modern drug development. This compound and its derivatives are valuable in the synthesis of such targeted therapies.
Kinase Inhibitors: Kinases are crucial targets in cancer therapy and other diseases. Patents describe the use of substituted cyclohexanol (B46403) derivatives as intermediates in the synthesis of JNK pathway inhibitors. fluorochem.co.uk
Gamma-Secretase Modulators: Gamma-secretase modulators are being investigated for the treatment of Alzheimer's disease. nih.govnih.gov Patents for these modulators disclose the synthesis of complex heterocyclic compounds, some of which share structural similarities with derivatives of this compound. nih.gov
Fused 2-pyridone structures are recognized for their diverse biological activities. The synthesis of these complex heterocyclic systems often involves multi-step processes where substituted pyridines can serve as key precursors. Research has demonstrated the synthesis of ring-fused 2-pyridones with antibacterial properties, highlighting the therapeutic potential of this class of compounds. bldpharm.com
The versatility of this compound extends to the construction of a wide array of heterocyclic systems with potential therapeutic applications. Its reactive sites allow for the introduction of various substituents and the formation of new ring systems. chemicalbook.comnih.gov Studies have shown the synthesis of multi-substituted pyridines from related starting materials, which can then be further elaborated into more complex structures with desirable biological activities. nih.gov
Role in Agrochemical Synthesis
The structural backbone of this compound, the nicotinic acid moiety, is a key feature in a number of biologically active compounds used in agriculture. While direct and extensive research on this compound in this field is not widely published, its potential can be inferred from the known applications of related nicotinic acid derivatives.
Neonicotinoids are a significant class of insecticides that act on the central nervous system of insects. The core of these molecules is often a chloropyridine ring. Conceptually, this compound could serve as a starting material for the synthesis of novel neonicotinoid insecticides. The chloro- and methoxy-substituted pyridine ring provides a key structural element found in many active neonicotinoids. The ester group could be chemically modified to introduce the side chains necessary for insecticidal activity. However, it is important to note that while the structural similarity suggests this potential application, specific research or patents confirming the use of this compound for this purpose are not prominently documented.
Materials Science Applications
The application of pyridine derivatives is an emerging area in materials science, where they can be incorporated into polymers and optoelectronic materials to impart specific properties.
The bifunctional nature of this compound, with its reactive sites, suggests its potential as a monomer or a precursor for monomers in the synthesis of advanced polymeric materials. The pyridine ring can introduce thermal stability and specific electronic properties into a polymer chain. The chloro and ester groups could be utilized for polymerization reactions. There is, however, a lack of specific studies in the scientific literature that demonstrate the polymerization of this compound or its direct use in creating advanced polymeric materials.
Pyridine-based compounds are of interest in the field of optoelectronics due to their electron-deficient nature, which can be useful in creating materials with specific light-emitting or charge-transporting properties. The substituted pyridine ring of this compound could, in principle, be integrated into larger conjugated systems used in organic light-emitting diodes (OLEDs) or other optoelectronic devices. The electron-withdrawing chloro group and electron-donating methoxy (B1213986) group could influence the electronic properties of such materials. As with its other potential applications, there is currently a scarcity of published research specifically investigating this compound for this purpose.
Computational Chemistry and Theoretical Studies
Molecular Modeling and Docking Studies
Molecular modeling and docking are pivotal in drug discovery and development, providing a virtual window into how a molecule like Methyl 5-chloro-2-methoxynicotinate might interact with biological targets.
Ligand-Protein Interactions in Medicinal Chemistry Research
In the realm of medicinal chemistry, understanding the interactions between a potential drug molecule (a ligand) and its target protein is fundamental. For this compound, molecular docking simulations can predict how it might bind to the active site of a protein. These interactions are primarily governed by non-covalent forces.
Key Predicted Interactions for this compound:
Hydrogen Bonding: The ester and methoxy (B1213986) groups, as well as the nitrogen atom in the pyridine (B92270) ring, can act as hydrogen bond acceptors. The carbonyl oxygen of the ester is a particularly strong hydrogen bond acceptor.
Halogen Bonding: The chlorine atom at the 5-position of the pyridine ring can participate in halogen bonding, an often-underappreciated but significant interaction with electron-rich atoms like oxygen or nitrogen in an amino acid residue.
Hydrophobic Interactions: The methyl groups of the ester and methoxy substituents, along with the aromatic pyridine ring, can engage in hydrophobic interactions with nonpolar residues in a protein's binding pocket.
Pi-Stacking: The aromatic pyridine ring can form pi-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.
Prediction of Binding Modes and Affinities
Docking algorithms can predict the most likely conformation (binding mode) of this compound within a protein's active site. Furthermore, these programs can estimate the binding affinity, often expressed as a docking score or binding energy. A lower binding energy generally suggests a more stable and favorable interaction. While specific docking studies on this compound are not widely published, its structural analogs have been investigated. For instance, studies on related nicotinic acid derivatives have shown that the substituent pattern on the pyridine ring is crucial for determining binding orientation and affinity.
Quantum Chemical Calculations
Quantum chemical calculations provide a deeper understanding of the electronic properties of a molecule, which are key determinants of its reactivity and interactions.
Electronic Structure Analysis and Reactivity Prediction
Methods like Density Functional Theory (DFT) can be used to analyze the electronic structure of this compound. This includes calculating the distribution of electron density, identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and generating an electrostatic potential map.
HOMO and LUMO: The energy and shape of the HOMO and LUMO are crucial for predicting reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO is associated with its ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability.
Electrostatic Potential Map: This map illustrates the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, negative potential (red/yellow) would be expected around the oxygen and nitrogen atoms, indicating areas prone to electrophilic attack. Positive potential (blue) would be found around the hydrogen atoms.
Reaction Mechanism Elucidation
Quantum chemical calculations can also be employed to elucidate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. This is particularly useful for understanding its synthesis and potential metabolic transformations. For example, the hydrolysis of the ester group can be modeled to understand the energy barriers and intermediates involved.
Structure-Activity Relationship (SAR) Studies via Computational Methods
Computational SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity. While specific computational SAR studies for this compound are not extensively documented, the principles can be applied by comparing it to structurally similar compounds.
By systematically modifying the structure of this compound in silico (computationally) and predicting the effect on binding affinity, a QSAR (Quantitative Structure-Activity Relationship) model can be developed. For example, one could computationally replace the chloro group with other halogens (fluoro, bromo) or change the position of the methoxy group to see how these modifications affect the predicted docking score against a hypothetical target. A study on 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole analogues, which are structurally distinct but share a substituted chloro-aromatic motif, revealed that halogen substituents at the 5-position were essential for potent agonist activity at the 5-HT6 receptor. nih.gov This highlights the importance of this position for biological activity in related scaffolds.
Design of Derivatives with Enhanced Properties
The chemical scaffold of this compound, a substituted pyridine ring, serves as a versatile template for the design of derivatives with potentially enhanced pharmacological properties. Computational strategies, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are central to this effort. QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. chemrevlett.comnih.gov By analyzing how variations in molecular descriptors affect a compound's efficacy, researchers can rationally design new molecules with improved characteristics.
For instance, structural modifications to the pyridine core, the ester group, or the substituent atoms (chlorine and methoxy group) can be systematically evaluated. The goal is to optimize properties such as binding affinity to a specific biological target, selectivity, and pharmacokinetic profile.
Table 1: Conceptual Design Strategy for Derivatives of this compound
| Structural Modification Site | Potential Enhancement | Rationale |
| Pyridine Ring | Increased binding affinity | Modifications can alter the electronic distribution and steric interactions with the target protein. |
| Ester Group | Improved metabolic stability, altered solubility | Conversion to amides or other functional groups can resist hydrolysis and change polarity. |
| Chloro Substituent | Enhanced selectivity, modified lipophilicity | Replacement with other halogens or functional groups can fine-tune interactions and membrane permeability. |
| Methoxy Group | Altered target interaction and metabolism | Demethylation or replacement can influence hydrogen bonding and susceptibility to metabolic enzymes. |
Research on related nicotinic acid and pyridine derivatives has demonstrated the power of this approach. For example, the synthesis of various nicotinic acid derivatives has led to compounds with significant anti-inflammatory or antimicrobial activities. nih.govresearchgate.net These studies often employ computational docking to visualize and predict how the designed derivatives will interact with specific enzyme active sites or receptors. nih.gov
Predictive Toxicology and ADME Modeling (Conceptual Link)
A critical aspect of drug development is the early assessment of a compound's safety and pharmacokinetic profile, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology. In silico ADME-Tox modeling provides a rapid and cost-effective means to predict these properties before a compound is even synthesized. bhsai.orgresearchgate.net
For a novel compound like this compound, a variety of computational models can be employed to forecast its likely behavior in the human body. These models are typically built using machine learning algorithms trained on large datasets of known compounds and their experimental ADME-Tox properties. purdue.edu
Key Predicted Properties:
Absorption: Models can predict human intestinal absorption (HIA) and cell permeability (e.g., Caco-2). Lipophilicity, a key factor in absorption, can be computationally estimated. mdpi.com
Distribution: Predictions can be made about plasma protein binding and the ability to cross the blood-brain barrier.
Metabolism: In silico tools can identify potential sites of metabolism on the molecule and predict which cytochrome P450 (CYP) enzymes are likely to be involved. bhsai.org
Excretion: Models can estimate the route and rate of elimination from the body.
Toxicity: A range of toxicological endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and potential for drug-induced liver injury (DILI). purdue.eduroyalsocietypublishing.org
Table 2: Conceptual Predictive ADME-Tox Profile for a Hypothetical Derivative
| Parameter | Predicted Value/Classification | Implication |
| Human Intestinal Absorption | High | Good oral bioavailability potential. |
| Caco-2 Permeability | Moderate to High | Likely to be absorbed across the intestinal wall. |
| Plasma Protein Binding | >90% | May have a longer duration of action. |
| CYP450 Inhibition | Low risk for major isoforms | Reduced potential for drug-drug interactions. |
| hERG Inhibition | Non-inhibitor | Lower risk of cardiotoxicity. |
| Ames Mutagenicity | Negative | Unlikely to be mutagenic. |
| Drug-Induced Liver Injury | Low Probability | Reduced risk of liver toxicity. |
By integrating these predictive models into the design phase, medicinal chemists can prioritize the synthesis of derivatives of this compound that not only have enhanced efficacy but also possess a favorable safety and pharmacokinetic profile, thereby increasing the probability of successful development into a therapeutic agent. The use of such in silico tools is becoming an indispensable part of modern drug discovery, enabling a more efficient and informed approach to finding new medicines. mdpi.com
Future Research Directions and Perspectives
Exploration of Novel Derivatizations and Heterocyclic Scaffolds
Methyl 5-chloro-2-methoxynicotinate (CAS 82060-51-3) serves as a valuable intermediate in the synthesis of more complex heterocyclic structures. marketpublishers.com Its inherent reactivity lends itself to various derivatization strategies, paving the way for the creation of novel molecular scaffolds. Future research is likely to focus on expanding the library of compounds derived from this starting material.
One notable application has been in the synthesis of azolidinedione derivatives. For instance, in a patented process, this compound is reacted in dry tetrahydrofuran (B95107) under a nitrogen atmosphere to produce intermediates for these derivatives. google.com Another patent describes its use in the synthesis of spirocompounds. google.com
The pyridine (B92270) ring of this compound is a key structural motif found in numerous bioactive molecules. researchgate.netchemistryjournal.net The exploration of novel derivatizations could involve targeting the chloro and methoxy (B1213986) substituents, as well as the ester group, to introduce a wide range of functional groups. This could lead to the development of new classes of compounds with unique biological activities. Research into nicotinic acid derivatives has shown that different substituents can lead to varied biological effects, such as analgesic, anti-inflammatory, and antimicrobial properties. nih.govnih.govmdpi.com
Table 1: Examples of Synthesized Derivatives from this compound
| Starting Material | Reagents | Product Class | Reference |
| This compound | Dry tetrahydrofuran, nitrogen atmosphere | Azolidinedione intermediates | google.com |
| This compound | Not specified in abstract | Spirocompounds | google.com |
Catalyst Development for Sustainable Synthesis
The synthesis of this compound and its subsequent derivatizations can benefit from the development of more sustainable catalytic methods. While specific catalysts for the synthesis of this exact molecule are not extensively detailed in publicly available literature, the broader field of pyridine chemistry points towards several promising research directions.
Future research could focus on:
Heterogeneous Catalysts: Developing solid-supported catalysts could simplify purification processes, reduce waste, and allow for catalyst recycling. This aligns with the principles of green chemistry.
Biocatalysis: The use of enzymes as catalysts could offer high selectivity and operate under mild reaction conditions, reducing energy consumption and by-product formation.
Photocatalysis: Light-driven catalytic reactions are an emerging area in organic synthesis and could provide novel, energy-efficient pathways for the derivatization of this compound.
The development of new catalysts will be crucial for making the synthesis of nicotinic acid derivatives more environmentally friendly and cost-effective.
Application in Emerging Therapeutic Areas
While this compound is primarily documented as a chemical intermediate, the derivatives synthesized from it hold potential in various therapeutic areas. marketpublishers.com The azolidinedione and spirocompound derivatives, for example, could be investigated for a range of biological activities. google.comgoogle.com
Nicotinic acid and its derivatives have a long history of use in medicine, notably in the management of dyslipidemia. chemistryjournal.net Modern research has expanded to explore their potential in treating a wider range of conditions, including:
Inflammatory Diseases: Certain nicotinic acid derivatives have demonstrated anti-inflammatory properties. nih.govnih.gov
Neurological Disorders: Research has suggested the potential of some derivatives in the context of Alzheimer's disease. chemistryjournal.net
Infectious Diseases: The pyridine nucleus is a common feature in many antibacterial and antifungal agents. mdpi.com
Future studies could involve screening libraries of compounds derived from this compound against a variety of biological targets to identify new lead compounds for drug discovery.
Table 2: Potential Therapeutic Areas for Derivatives of Nicotinic Acid
| Therapeutic Area | Rationale | Key Findings in Related Compounds |
| Metabolic Diseases | Derivatives like azolidinediones are known to have applications in this area. | Azolidinedione derivatives synthesized from the title compound. google.com |
| Inflammatory Conditions | Nicotinic acid scaffold is present in many anti-inflammatory agents. | Some derivatives show significant anti-inflammatory activity. nih.govnih.gov |
| Neurodegenerative Diseases | Some nicotinic acid derivatives have shown potential in Alzheimer's research. | Favorable research on some derivatives in this area. chemistryjournal.net |
| Infectious Diseases | The pyridine core is a key component of many antimicrobial drugs. | Derivatives of 1,3,4-oxadiazole (B1194373) from nicotinic acid show antibacterial action. mdpi.com |
Advanced Spectroscopic Characterization of Reaction Intermediates
A deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound can be achieved through advanced spectroscopic techniques. While detailed spectroscopic data for this specific compound is not widely published, future research could employ a variety of methods to characterize its reaction intermediates.
In-situ Spectroscopy: Techniques such as in-situ NMR and IR spectroscopy could allow for the real-time monitoring of reactions, providing valuable insights into the formation and decay of transient species.
Advanced Mass Spectrometry: High-resolution mass spectrometry can be used to identify and characterize reaction intermediates and by-products, even at very low concentrations.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to predict the spectroscopic properties of proposed intermediates and transition states, aiding in the interpretation of experimental data.
By combining these advanced techniques, researchers can build a more complete picture of the reaction pathways, which can in turn inform the optimization of reaction conditions and the design of more efficient synthetic routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
